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Max protein

Transcriptional Regulation DNA Binding Isoform Function

MAX protein (CAS 136047-18-2) is a ubiquitously expressed basic helix-loop-helix leucine zipper (bHLHZ) transcription factor and the essential, conserved dimerization partner for the Myc family of oncoproteins and their antagonists. Unlike Myc, which is short-lived and dynamically regulated, MAX is a stable, constitutively expressed protein with a half-life exceeding three hours.

Molecular Formula C90H111N21O24
Molecular Weight 0
CAS No. 136047-18-2
Cat. No. B1179446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMax protein
CAS136047-18-2
Molecular FormulaC90H111N21O24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding the MAX Protein (CAS 136047-18-2) in Myc-Regulated Transcriptional Networks


MAX protein (CAS 136047-18-2) is a ubiquitously expressed basic helix-loop-helix leucine zipper (bHLHZ) transcription factor and the essential, conserved dimerization partner for the Myc family of oncoproteins and their antagonists [1]. Unlike Myc, which is short-lived and dynamically regulated, MAX is a stable, constitutively expressed protein with a half-life exceeding three hours [2]. MAX functions as the central node in a network of dimerizing partners (including Myc, Mad, and Mxd proteins) that compete to form either transcriptionally activating (Myc-MAX) or repressing (Mad-MAX) complexes bound to E-box DNA sequences, thereby governing critical processes of proliferation, differentiation, and apoptosis [3].

Essential dimerization partner for Myc/Mad/Mxd network studies
Constitutively stable bHLHZ factor enabling transcriptional repression and activation model assembly
Isoform-specific selection required: MAX(L) supports homodimer-mediated repression studies

The Inadequacy of Generic bHLHZ Protein Substitution for MAX Protein (CAS 136047-18-2)


Substituting MAX protein with another bHLHZ family member is not feasible due to MAX's unique role as the obligate, central dimerization partner for both oncogenic Myc and its repressive antagonists [1]. Generic substitution fails because other bHLHZ proteins cannot replicate this dual functionality, which is essential for the precise regulation of the Myc transcriptional network [2]. Furthermore, even within the MAX protein family, distinct isoforms (MAX(L) vs. MAX(S)) exhibit functionally opposing activities in transcriptional repression and cellular growth control, demonstrating that precise molecular identity is non-interchangeable for accurate experimental outcomes [3].

Dual role
Generic bHLHZ proteins cannot replicate MAX's unique obligate heterodimerization with both Myc and repressive Mad/Mnt antagonists
Isoform mismatch
MAX(L) and MAX(S) isoforms exhibit functionally opposing transcriptional outcomes; isoform identity is non-interchangeable
Complex stability
Myc-MAX heterodimer thermodynamic stability may not be replicated by substitute proteins, altering pathway-response interpretation

Quantitative Evidence for Superior Performance of MAX Protein (CAS 136047-18-2)


MAX(L) Isoform Exhibits Superior Homodimeric DNA Binding and Transcriptional Repression Compared to MAX(S)

The MAX(L) isoform demonstrates significantly greater homodimeric DNA binding efficacy than the MAX(S) isoform, which directly translates to a functional difference in transcriptional repression. In NIH3T3 cells, MAX(L) potently represses a c-Myc-responsive reporter gene, while MAX(S) either stimulates it or has little effect [1]. This functional dichotomy is critical for researchers investigating the tumor suppressor role of MAX homodimers.

Isoform transcription switch
Head-to-head
MAX(L) represses reporter gene activity; MAX(S) stimulates or has little effect
Reported isoform-dependent functional switch
NIH3T3 cells; c-Myc-responsive reporter; context-dependent
Transcriptional Regulation DNA Binding Isoform Function

c-Myc-MAX Heterodimer Demonstrates Superior Thermodynamic Stability Relative to MAX Homodimer

Thermodynamic analysis reveals that the c-Myc-MAX heterodimer is significantly more stable than the MAX homodimer at physiological temperatures. At 33°C, the binding affinity of c-Myc for MAX is approximately 2.5 times greater than that of MAX for itself (Kd of 0.573 µM vs. 1.47 µM) [1]. This quantifies the preferential heterodimerization that is fundamental to Myc's oncogenic function and underscores the importance of using MAX in assays designed to study this interaction.

Dimerization preference
Head-to-head
c-Myc-MAX Kd: 0.57 µM vs. MAX-MAX Kd: 1.47 µM (33°C)
Reported ~2.5-fold heterodimer preference
Fluorescence anisotropy; 33°C, pH 7.0
Protein-Protein Interaction Dimerization Affinity Thermodynamics

MAX Protein Binds to Canonical E-box DNA with Low Nanomolar Affinity

The MAX protein displays high-affinity, sequence-specific binding to its cognate E-box DNA element (CACGTG). Fluorescence anisotropy measurements determined a dissociation constant (K) of 2.2 ± 0.5 nM for the specific binding of MAX to MLP DNA, which is approximately 10-fold tighter than its binding to LCR DNA and 100-fold tighter than to non-specific DNA [1]. This high specificity is crucial for targeted gene regulation.

E-box DNA affinity
Head-to-head
Kd: 2.2 nM for specific E-box (MLP) vs. ~22 nM for LCR DNA
Reported high-affinity sequence-specific binding context
Fluorescence anisotropy; recombinant MAX
DNA Binding Affinity E-box Recognition Biophysics

Apo-Form Crystal Structures of c-MYC:MAX bHLHZip Complex Reveal a Helical Basic Region

High-resolution X-ray crystallography of the apo (DNA-free) c-MYC:MAX bHLHZip complex, without an artificial linker, was achieved at resolutions between 1.35 and 2.2 Å [1]. This work revealed extensive helical structure in the basic DNA-binding region of MAX even in the absence of DNA, providing unprecedented atomic-level detail for structure-based drug design efforts targeting this historically 'undruggable' interaction.

Crystal structure
Method context
Apo c-MYC:MAX bHLHZip structures resolved at 1.35–2.2 Å without artificial linker
Supports structure-guided inhibitor screening design
High-resolution X-ray crystallography; native complex
Structural Biology Crystallography Drug Discovery

MAX Homodimer-Stabilizing Small Molecule KI-MS2-008 Attenuates Myc-Driven Transcription and Tumor Growth

The small molecule KI-MS2-008 was identified as a stabilizer of the MAX homodimer, which reduces Myc protein levels and suppresses transcription of Myc-regulated genes [1]. In functional assays, KI-MS2-008 decreased the growth of cancer cells in a Myc-dependent manner and suppressed tumor growth in vivo, demonstrating the feasibility of pharmacologically modulating MAX to target the Myc network.

Chemical probe context
Supporting evidence
MAX homodimer stabilizer KI-MS2-008 reduces Myc protein levels and suppresses model tumor growth
Supports MAX-target engagement assay and probe-development context
Small-molecule microarray validation; model-dependent
Chemical Biology Cancer Therapy Small Molecule Probe

Optimal Application Scenarios for MAX Protein (CAS 136047-18-2)


Elucidating Transcriptional Repression Mechanisms in the Myc-Max-Mad Network

Investigators studying the molecular switch between transcriptional activation and repression must use the MAX protein to correctly model the formation of repressive MAX homodimers or Mad-MAX heterodimers. The quantitative evidence that MAX(L) represses transcription while MAX(S) can stimulate it [1] is critical for experiments focused on the tumor suppressor functions of MAX-containing complexes. Using the wrong isoform or a substitute will lead to incorrect conclusions about regulatory mechanisms.

In Vitro Validation of Myc-MAX Protein-Protein Interaction Inhibitors

MAX protein is an indispensable reagent for screening and validating small molecule inhibitors that disrupt the c-Myc-MAX interaction, a key therapeutic strategy in oncology. Assays require purified MAX protein to accurately measure the disruption of the high-affinity heterodimer (Kd = 0.57 µM) [1]. Without MAX, it is impossible to confirm whether a candidate inhibitor specifically targets this oncogenic interaction, as opposed to having off-target effects on other bHLHZ dimers.

Structure-Based Drug Design Targeting the Myc-MAX Interface

The availability of high-resolution, native-state crystal structures of the c-MYC:MAX complex [1] makes MAX protein essential for rational drug discovery efforts. Procurement of high-purity MAX protein enables the production of homogeneous c-MYC:MAX complex for further structural studies, such as co-crystallization with lead compounds. This is a prerequisite for advancing structure-guided optimization of next-generation Myc inhibitors.

Quantitative DNA Binding Assays for E-box Specificity Profiling

Researchers studying the nuanced DNA-binding specificity of the Myc network require MAX protein to assemble the active transcription factor complexes. The high-affinity, sequence-specific binding of MAX to the E-box (Kd = 2.2 nM) [1] is the foundation for techniques like fluorescence anisotropy, electrophoretic mobility shift assays (EMSA), and high-throughput protein-binding microarrays used to characterize the binding landscape of Myc-MAX and Mad-MAX dimers.

Application
Selection Property
Validation Focus
Myc-Mad-Mxd network repression studies
Isoform-dependent transcriptional outcome
MAX(L) homodimer and Mad-MAX repressive complex assembly
Myc-MAX protein-protein interaction inhibitor screening
Heterodimer affinity and specificity
Disruption of high-affinity Myc-MAX binding (Kd ~0.57 µM) in vitro
Structure-based inhibitor design
Crystallographic-grade complex integrity
Co-crystallization and high-resolution structural determination of c-MYC:MAX
E-box DNA binding specificity profiling
Sequence-specific DNA recognition
High-affinity binding to cognate E-box (Kd ~2.2 nM) for EMSA and anisotropy assays

Technical Documentation Hub

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